molecular formula C12H10Cl2N2O B8800887 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile

2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile

Cat. No.: B8800887
M. Wt: 269.12 g/mol
InChI Key: YZCIMQOXZWNHSQ-UHFFFAOYSA-N
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Description

2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile is an organic compound with the molecular formula C12H10Cl2N2O It is known for its unique chemical structure, which includes a dimethylamino group, a methylene bridge, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and subsequent reaction with dimethylamine to form the final product.

  • Knoevenagel Condensation

      Reactants: 2,4-dichlorobenzaldehyde, malononitrile

      Catalyst: Piperidine

      Solvent: Ethanol

      Conditions: Reflux for several hours

  • Cyclization and Reaction with Dimethylamine

      Reactants: Intermediate from the Knoevenagel condensation, dimethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Acidic or basic medium, elevated temperatures

  • Reduction

      Reagents: Lithium aluminum hydride, sodium borohydride

      Conditions: Anhydrous solvents, room temperature or slightly elevated temperatures

  • Substitution

      Reagents: Amines, thiols

      Conditions: Solvents like ethanol or methanol, room temperature or reflux

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylamino)methylene]-3-oxo-3-phenylpropanenitrile
  • 2-[(Dimethylamino)methylene]-3-oxo-3-(4-chlorophenyl)propanenitrile
  • 2-[(Dimethylamino)methylene]-3-oxo-3-(3,4-dichlorophenyl)propanenitrile

Uniqueness

2-[(Dimethylamino)methylene]-3-oxo-3-(2,4-dichlorophenyl)propanenitrile is unique due to the presence of the 2,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10Cl2N2O

Molecular Weight

269.12 g/mol

IUPAC Name

2-(2,4-dichlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile

InChI

InChI=1S/C12H10Cl2N2O/c1-16(2)7-8(6-15)12(17)10-4-3-9(13)5-11(10)14/h3-5,7H,1-2H3

InChI Key

YZCIMQOXZWNHSQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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